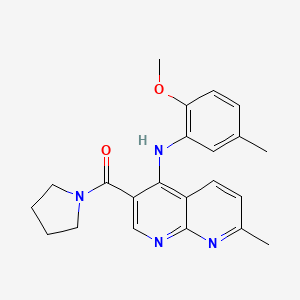

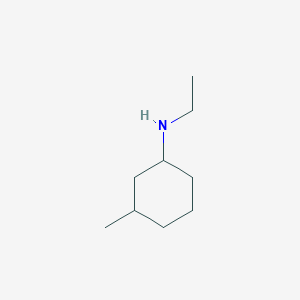

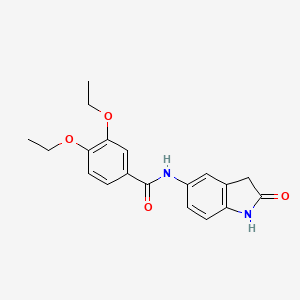

![molecular formula C19H15N3O3S B2868331 N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021260-76-3](/img/structure/B2868331.png)

N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives involve various enzymes and pathways . For instance, the anticancer effects of thienopyrimidines are achieved through the inhibition of various enzymes and pathways .Scientific Research Applications

Synthesis and Biological Activities

The compound under investigation, due to its complex chemical structure, is involved in the synthesis and study of various heterocyclic compounds, which are crucial in medicinal chemistry and pharmaceutical research. Such compounds often exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antifungal properties.

Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from similar complex structures have been synthesized, showcasing significant cyclooxygenase-1/2 (COX-1/2) inhibition, with noted analgesic and anti-inflammatory activities. These compounds, through their action on COX-2 selectivity, offer potential in the development of new therapeutic agents with minimized side effects associated with COX inhibition (Abu‐Hashem et al., 2020).

Antimicrobial and Anti-inflammatory Agents : Derivatives of thienopyrimidine have shown remarkable activity against various fungi and bacteria, underscoring the potential for these compounds in treating microbial infections and inflammation. This highlights the importance of such chemical structures in developing new antimicrobial and anti-inflammatory drugs (Tolba et al., 2018).

Cytotoxic Activities : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives from similar chemical structures has been explored, with some derivatives showing cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This opens avenues for research into anticancer agents, highlighting the potential use of these compounds in cancer therapy (Hassan et al., 2014).

Antifungal Activities : Pyrido[2,3-d]pyrimidine derivatives have been synthesized, showing significant antifungal activities. This suggests the utility of such compounds in developing new antifungal therapies, addressing the growing concern of antifungal resistance (Hanafy, 2011).

Mechanism of Action

Target of Action

The primary target of this compound is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is critical for the growth and metastasis of cancer cells .

Mode of Action

The compound interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition prevents the signaling pathways associated with VEGFR-2 from promoting angiogenesis, thereby limiting the growth and spread of cancer cells .

Biochemical Pathways

By inhibiting VEGFR-2, the compound affects the VEGF signaling pathway . This pathway is primarily involved in angiogenesis, the formation of new blood vessels from pre-existing ones. Inhibition of this pathway can lead to reduced blood supply to the tumor, limiting its growth and spread .

Result of Action

The compound’s action results in the inhibition of cancer cell growth. In vitro tests have shown that it can prevent the growth of two types of cancer cells, MCF-7 and HepG2 . It has also been observed to induce cell cycle arrest in the G2/M phase and promote apoptosis in MCF-7 cancer cells .

Future Directions

The future directions for the research and development of pyrimidine derivatives include the development of new therapies . The thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

N-(2-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-11-7-8-16-21-18-12(19(24)22(16)10-11)9-15(26-18)17(23)20-13-5-3-4-6-14(13)25-2/h3-10H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGPAYBHNBKSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC=C4OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

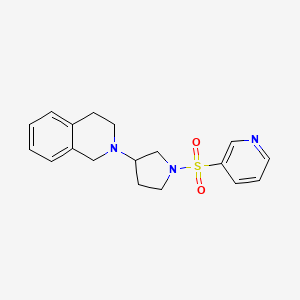

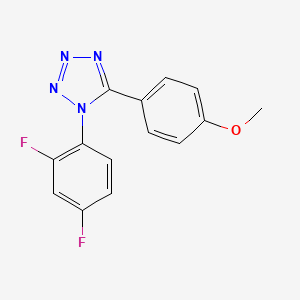

![N-(5-Chloropyridin-2-yl)-1-[3-(prop-2-enoylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B2868250.png)

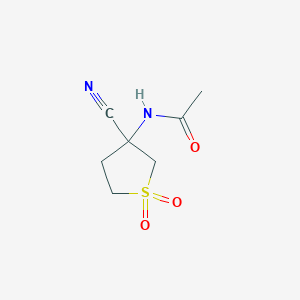

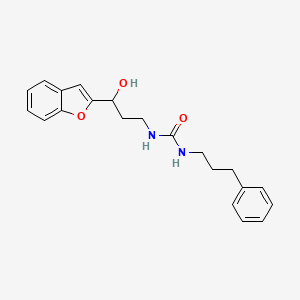

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide](/img/structure/B2868253.png)

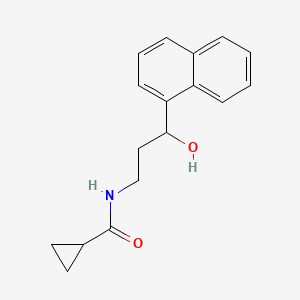

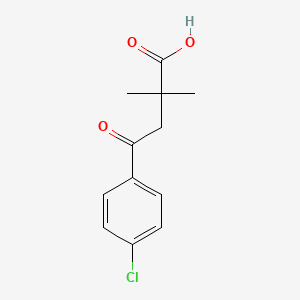

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2868266.png)